molecular formula C17H27BO3 B13898853 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13898853
M. Wt: 290.2 g/mol
InChI Key: SYDZDFOCFRDCRH-UHFFFAOYSA-N
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Description

2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a tert-butyl group and a methoxy group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.

Comparison with Similar Compounds

Similar compounds to 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which can provide distinct steric and electronic properties, making it suitable for particular synthetic applications.

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-(5-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-15(2,3)12-9-10-14(19-8)13(11-12)18-20-16(4,5)17(6,7)21-18/h9-11H,1-8H3

InChI Key

SYDZDFOCFRDCRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)OC

Origin of Product

United States

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